molecular formula C16H19N3O3S B2470281 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034407-33-3

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2470281
CAS RN: 2034407-33-3
M. Wt: 333.41
InChI Key: PZJRQQKUZNAYTI-UHFFFAOYSA-N
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Description

The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a tetrahydro-2H-pyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Scientific Research Applications

Synthesis Applications

  • Catalysis in Chemical Reactions : Sulfonic acid functionalized pyridinium chloride, a related compound, has been used for the synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating its role in catalyzing chemical reactions (Zolfigol et al., 2015).

  • Synthesis of Heterocyclic Compounds : Research shows the synthesis of new heterocyclic compounds containing a sulfonamido moiety, indicating its utility in creating diverse molecular structures with potential antibacterial properties (Azab et al., 2013).

  • Development of Medicinal Chemistry Protocols : A study used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the compound's application in medicinal chemistry (Tucker et al., 2015).

Biomedical Research

  • Antibacterial and Anticancer Properties : Sulfonamide-based hybrid compounds have shown a range of biological activities, including antibacterial, anti-cancer, and other pharmacological effects (Ghomashi et al., 2022).

  • Antimicrobial Activity : Certain heterocycles based on sulfonamido pyrazole have demonstrated antimicrobial properties, suggesting their potential in developing new antimicrobial agents (El‐Emary et al., 2002).

Material Science

  • Supramolecular Structures : Studies have investigated the supramolecular structures of sulfonamide derivatives, contributing to the understanding of molecular interactions and properties (Hulita et al., 2005).

  • Catalytic Material Synthesis : Research demonstrates the use of graphene oxide anchored sulfonic acid for catalyzing the synthesis of heterocyclic compounds, showcasing its application in material science (Zhang et al., 2016).

Chemical Synthesis

  • Synthesis of Pyridine Derivatives : FeCl3-catalyzed reactions involving sulfonamido compounds have been developed for synthesizing pyridine derivatives, demonstrating their role in chemical synthesis (Cheng et al., 2013).

  • Development of Anticancer Agents : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and evaluated as anticancer and antimicrobial agents, indicating the compound's potential in drug development (Debbabi et al., 2017).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,15-4-2-8-18-12-15)19-16(13-5-9-22-10-6-13)14-3-1-7-17-11-14/h1-4,7-8,11-13,16,19H,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJRQQKUZNAYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

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